molecular formula C11H7IN4O2 B13881142 6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide

6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B13881142
M. Wt: 354.10 g/mol
InChI Key: AFPMRHGHMUDSKG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include condensation reactions, multicomponent reactions, oxidative coupling, and tandem reactions . For instance, the iodine-catalyzed condensation between a ketone and an exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization, is a known method for preparing imidazo[1,2-a]pyridine derivatives . Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: Metal-free oxidation strategies can be employed to functionalize the imidazo[1,2-a]pyridine scaffold.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Halogen substitution reactions, particularly involving the iodine atom, are common. Reagents such as nucleophiles can replace the iodine atom under suitable conditions.

    Cyclization: Cyclization reactions can further modify the core structure to create more complex derivatives.

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, imidazo[1,2-a]pyridine derivatives have been shown to inhibit phosphatidylinositol 3-kinase (PI3K) signaling pathways, which are involved in tumorigenesis and cancer progression .

Comparison with Similar Compounds

6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H7IN4O2

Molecular Weight

354.10 g/mol

IUPAC Name

6-iodo-N-(1,2-oxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C11H7IN4O2/c12-7-1-2-10-15-9(5-16(10)4-7)11(17)14-8-3-13-18-6-8/h1-6H,(H,14,17)

InChI Key

AFPMRHGHMUDSKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1I)C(=O)NC3=CON=C3

Origin of Product

United States

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